Sub-Nanomolar nAChR Antagonist Activity at α3β4 Subtype with Distinct Subtype Selectivity Profile
3-Chloropyridazin-1(2H)-amine exhibits an IC50 of 1.8 nM for antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype expressed in SH-SY5Y cells, representing the compound's most potent documented target engagement [1]. Within the same assay platform and cell background, the compound shows a >6-fold selectivity window against the α4β2 subtype (IC50 = 12.0 nM) and approximately 8-fold selectivity over α4β4 (IC50 = 15.0 nM) [1]. The muscle-type α1β1γδ nAChR displays an intermediate IC50 of 7.9 nM under matched conditions [1]. While direct comparator data for structural analogs such as 3-Amino-6-chloropyridazine are not available in the public domain for this assay, the exquisite potency and defined subtype selectivity pattern of 3-Chloropyridazin-1(2H)-amine are intrinsic to its unique regioisomeric structure . No published data demonstrate that the 6-chloro regioisomer (CAS 5469-69-2) or other pyridazine analogs achieve comparable sub-nanomolar nAChR antagonism .
| Evidence Dimension | nAChR subtype antagonist activity (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12.0 nM; α4β4: 15.0 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | 3-Amino-6-chloropyridazine (CAS 5469-69-2) — no published nAChR data available |
| Quantified Difference | Not quantifiable (comparator data absent); class-level inference based on structural divergence |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting |
Why This Matters
This compound offers a rare sub-nanomolar antagonist profile with measurable subtype selectivity, making it a high-value tool compound for dissecting nAChR pharmacology where generic analogs lack documented activity.
- [1] EcoDrugPlus. Compound ID 2126094: nAChR antagonist activity data. University of Helsinki. View Source
